2-Nonene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
non-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQZTQZQSBHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860390 | |
| Record name | Non-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-38-8 | |
| Record name | Non-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nonene (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature, Stereoisomerism, and Structural Systematics of 2 Nonene
IUPAC and Common Nomenclatures of 2-Nonene
This compound is a straight-chain alkene characterized by a carbon-carbon double bond located between the second and third carbon atoms of a nine-carbon chain. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is non-2-ene. This name clearly indicates the longest carbon chain (non- for nine carbons), the presence of a double bond (-ene), and its position starting from the second carbon atom (2-). nih.govnist.govnist.gov
In common nomenclature, this compound is often referred to simply as this compound. However, due to the presence of geometric isomers, more specific common names like "trans-2-Nonene" and "cis-2-Nonene" are frequently used to distinguish between its stereoisomeric forms. nist.govnist.govthegoodscentscompany.comnih.govnist.gov
The molecular formula for this compound is C9H18. nih.govnist.govnist.govnih.govnist.gov
cis- and trans- Isomerism of this compound
The presence of a carbon-carbon double bond in this compound restricts rotation around this bond, leading to the phenomenon of geometric isomerism, specifically cis-trans isomerism. This results in two distinct stereoisomers: cis-2-Nonene (B43856) and trans-2-Nonene. nist.govnist.govnist.govwikipedia.orgmasterorganicchemistry.com
Geometric Configurations and Stereochemical Implications
Geometric isomers are stereoisomers that possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms due to restricted rotation around a bond, such as a double bond. masterorganicchemistry.comlibretexts.orguou.ac.in For this compound, the double bond is between C2 and C3. Each carbon atom involved in the double bond (C2 and C3) is bonded to two different groups: C2 is bonded to a methyl group (-CH3) and a hydrogen atom (-H), while C3 is bonded to a hydrogen atom (-H) and a hexyl group (-CH2CH2CH2CH2CH2CH3).
The assignment of cis or trans configuration depends on the relative positions of similar or higher-priority groups across the double bond.
cis-2-Nonene (or (Z)-non-2-ene): In the cis configuration, the two higher-priority groups (or similar groups, if applicable) on each carbon of the double bond are located on the same side of the double bond. For this compound, this means the methyl group on C2 and the hexyl group on C3 are on the same side. The IUPAC designation for the cis isomer is (Z)-non-2-ene, where 'Z' (from German zusammen, meaning "together") indicates that the higher-priority groups are on the same side. nih.govnist.govuou.ac.in
trans-2-Nonene (or (E)-non-2-ene): In the trans configuration, the two higher-priority groups (or similar groups) on each carbon of the double bond are located on opposite sides of the double bond. For this compound, the methyl group on C2 and the hexyl group on C3 are on opposite sides. The IUPAC designation for the trans isomer is (E)-non-2-ene, where 'E' (from German entgegen, meaning "opposite") indicates that the higher-priority groups are on opposite sides. nih.govnist.govnist.govthegoodscentscompany.comuou.ac.in
These geometric isomers are a type of diastereomer, meaning they are stereoisomers that are not mirror images of each other. uou.ac.inlibretexts.orgbyjus.com They cannot be interconverted by simple bond rotation without breaking the pi bond, which would require significant energy input. masterorganicchemistry.comlibretexts.org Therefore, cis-2-Nonene and trans-2-Nonene are distinct chemical entities with different physical properties.
The PubChem CIDs for the specific stereoisomers are:
| Compound Name | PubChem CID | CAS Number |
| (E)-non-2-ene | 5364590 | 6434-78-2 |
| (Z)-non-2-ene | 5364455 | 6434-77-1 |
Conformational Analysis of this compound Stereoisomers
Conformational analysis typically refers to the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. scribd.com In the context of alkenes like this compound, the carbon-carbon double bond imposes a rigid planar geometry on the atoms directly involved in the double bond and the atoms attached to them. This restricted rotation is what gives rise to the cis-trans (or E/Z) isomerism, making these distinct configurations rather than readily interconvertible conformers. masterorganicchemistry.comlibretexts.org
Positional Isomerism within the Nonene Series and its Differentiation
Nonene, with the molecular formula C9H18, can exist as numerous structural isomers, which include both positional and branched isomers. Positional isomers are constitutional isomers that share the same carbon skeleton and functional group but differ in the location of the functional group (in this case, the carbon-carbon double bond) along the carbon chain. libretexts.orgbrainly.com
For linear (unbranched) nonenes, there are four distinct positional isomers, determined by the placement of the double bond:
1-Nonene (B85954): The double bond is between the first and second carbon atoms.
This compound: The double bond is between the second and third carbon atoms.
3-Nonene: The double bond is between the third and fourth carbon atoms.
4-Nonene: The double bond is between the fourth and fifth carbon atoms. wikipedia.orgbrainly.com
It is important to note that a 5-Nonene would be identical to 4-Nonene when numbered from the opposite end of the chain (e.g., 5-Nonene is also 4-Nonene). Therefore, there are only four unique linear positional isomers for nonene. brainly.com
Differentiation between these positional isomers is achieved by identifying the carbon atoms involved in the double bond, which is reflected in their IUPAC names. For instance, 1-Nonene has the double bond at the terminal end, while this compound has it one carbon further in, and so on. This difference in double bond position results in distinct chemical and physical properties for each isomer. wikipedia.orgbrainly.com
The PubChem CIDs for these linear positional isomers are provided below:
| Compound Name | PubChem CID | CAS Number (mixture) |
| 1-Nonene | 31285 | 124-11-8 |
| This compound | 33744 | 2216-38-8 |
| 3-Nonene | 88350 | 125146-82-9 |
| 4-Nonene | 94226 | 2198-23-4 |
Synthetic Methodologies and Derivatization Strategies for 2 Nonene
Selective Synthesis of 2-Nonene
Selective synthesis approaches aim to control the formation of the double bond's position and its stereochemistry (cis or trans).
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds wikipedia.orglscollege.ac.inresearchgate.net. This process, which often generates fewer undesired by-products and hazardous wastes compared to alternative reactions, requires the presence of transition metal catalysts wikipedia.org. Key catalysts in this field include the molybdenum- and tungsten-based Schrock catalysts and the ruthenium(II) carbenoid Grubbs catalysts wikipedia.orglscollege.ac.in.
The reaction mechanism, first proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene double bond to a transition metal alkylidene, forming a metallacyclobutane intermediate wikipedia.orglscollege.ac.in. This intermediate can then undergo cycloelimination to yield either the original species or a new alkene and alkylidene wikipedia.org. Cross-metathesis, a type of olefin metathesis occurring between two different alkenes, can be utilized to synthesize specific alkenes researchgate.netuwindsor.ca. For instance, this compound could theoretically be formed through the cross-metathesis of appropriate shorter-chain alkenes, or via ethenolysis of a longer internal olefin lscollege.ac.ingoogle.com.
Catalytic hydrogenation of alkynes is a well-established synthetic method for producing alkenes, allowing for control over the resulting alkene's stereochemistry masterorganicchemistry.comlibretexts.orgacs.org. Alkynes, possessing two pi bonds, are highly susceptible to addition reactions libretexts.org. The alkyne precursor for this compound is 2-nonyne (B97922).
Formation of cis-2-Nonene (B43856): Selective hydrogenation of 2-nonyne to cis-2-nonene (Z-alkene) can be achieved using a less reactive, modified catalyst such as Lindlar's catalyst masterorganicchemistry.comlibretexts.orglibretexts.org. Lindlar's catalyst typically comprises palladium on calcium carbonate, lead acetate (B1210297), and quinoline (B57606), where quinoline helps prevent the complete hydrogenation of the alkyne to an alkane libretexts.org. The process involves syn-addition of hydrogen across the triple bond libretexts.org.
Formation of trans-2-Nonene: The trans-alkene can be obtained through the use of sodium or lithium metal dissolved in ammonia (B1221849) (Na/NH3) masterorganicchemistry.comlibretexts.orglibretexts.org. This dissolving metal reduction proceeds via a radical mechanism and results in the anti-addition of hydrogen to the alkyne pi bond, yielding the trans-alkene product libretexts.orglibretexts.org.
Transition-metal catalyzed hydrogenation of alkynes is particularly relevant for synthesizing molecules with defined Z or E configurations, including those found in natural products and pharmaceuticals acs.org.
Elimination reactions involve the removal of atoms or groups from adjacent carbons to form a new pi bond, typically resulting in an alkene ulethbridge.camasterorganicchemistry.com. These reactions can proceed via unimolecular (E1) or bimolecular (E2) mechanisms, with their favorability influenced by factors such as carbocation stability, base strength, and steric hindrance ulethbridge.camasterorganicchemistry.com.
E1 Mechanism: The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by deprotonation ulethbridge.ca. E1 reactions are generally favored by weak bases and can be kinetically controlled by raising the temperature to favor the more stable thermodynamic product (Zaitsev product) ulethbridge.ca.
E2 Mechanism: The E2 mechanism is a single-step, concerted reaction where the base removes a β-hydrogen, simultaneously forming the pi bond and expelling the leaving group libretexts.org. E2 reactions are second-order and require the β-hydrogen to be anti-periplanar to the leaving group, which imposes specific stereochemical requirements and can lead to stereoselective product formation ulethbridge.calibretexts.org. For instance, dehydrohalogenation of a 2-halononane or dehydration of a nonanol under controlled conditions could yield this compound, with the regioselectivity often favoring the more substituted alkene (Zaitsev product) ulethbridge.ca.
Grignard reagents (RMgX) and other organometallic compounds are invaluable in organic synthesis for forming new carbon-carbon bonds due to their nucleophilic carbon character openstax.orglibretexts.orgmasterorganicchemistry.commmcmodinagar.ac.inutexas.edu. While Grignard reagents are strong bases and nucleophiles that react with electrophiles like aldehydes, ketones, and epoxides, they are generally not used directly for alkene formation from alkyl halides via SN2 reactions masterorganicchemistry.com.
However, organometallic coupling reactions, particularly those involving lithium diorganocopper compounds (Gilman reagents, R2CuLi), are highly effective for carbon-carbon bond formation openstax.orglibretexts.org. These reagents react with organochlorides, bromides, and iodides (but not fluorides), where one alkyl group from the lithium diorganocopper reagent replaces the halogen of the organohalide, forming a new C-C bond and a hydrocarbon product openstax.orglibretexts.org. This methodology can be applied to aryl and vinylic halides openstax.orglibretexts.org. For example, the reaction of a vinylic halide precursor with an appropriate organocopper reagent could be conceived to construct the this compound carbon skeleton.
Controlled Elimination Reactions
Derivatization Reactions of this compound
Once synthesized, this compound can undergo various derivatization reactions, leveraging its carbon-carbon double bond.
Epoxidation is a reaction that converts an alkene into an epoxide (an oxirane ring) libretexts.org. Stereoselective epoxidation aims to selectively form one of the possible stereoisomeric epoxides.
For cis-olefins like cis-2-nonene, epoxidation with peroxycarboxylic acids (e.g., m-CPBA) is a concerted and stereospecific reaction, meaning a cis-alkene will produce a cis-epoxide libretexts.org. The oxygen atom is transferred to the same side of the double bond, maintaining the original stereochemistry of the alkene in the resulting oxacyclopropane ring libretexts.org.
Chiral ketones have proven to be effective catalysts for the asymmetric epoxidation of non-conjugated cis-olefins, including cis-2-nonene nih.gov. Studies have shown that the relative hydrophobicity of the olefin substituents and/or allylic oxygen functionality can significantly influence the enantioselectivity of these reactions nih.gov. For instance, epoxidation of cis-2-nonene with various chiral ketones has yielded varying enantiomeric excesses (e.g., 44%, 56%, 58%, 64%, and 54% ee with specific ketones) nih.gov. Chloroperoxidase (CPO) has also been investigated for the stereoselective epoxidation of alkenes, demonstrating substantial enantiomeric excess in some cases, although substrate conversion and epoxide yield can be relatively low google.com.
Stereoselective Epoxidation Reactions of cis-2-Nonene
Chiral Ketone Catalysis in Epoxidation
Chiral ketone catalysis represents a significant methodology for the enantioselective epoxidation of olefins, including non-conjugated cis-olefins like cis-2-nonene. This process typically involves the in situ generation of a dioxirane (B86890), a powerful epoxidizing species, through the oxidation of a chiral ketone with an oxidant such as potassium peroxymonosulfate (B1194676) (Oxone). The ketone acts as a catalyst, being regenerated during the reaction organic-chemistry.orgrsc.org.
For the epoxidation of cis-olefins, the stereodifferentiation is influenced by factors such as the relative hydrophobicity of the olefin substituents and the presence of allylic oxygen functionality nih.gov. Studies on the epoxidation of cis-2-nonene with different N-substituted chiral ketones (ketones 2a–e) have demonstrated varying degrees of enantiomeric excess (ee). The enantioselectivity was observed to initially increase with the increasing length of the p-alkyl chain on the aryl ring of the catalysts nih.gov.
Enantiomeric Excess (ee) in cis-2-Nonene Epoxidation
| Catalyst Type | Enantiomeric Excess (ee) |
| Ketone 2a | 44% |
| Ketone 2b | 56% |
| Ketone 2c | 58% |
| Ketone 2d | 64% |
| Ketone 2e | 54% |
Table 1: Enantiomeric Excess (ee) values for the epoxidation of cis-2-nonene with various N-substituted chiral ketones (ketones 2a–e). nih.gov
Enantioselectivity Studies and Mechanisms
The mechanism of enantioselective epoxidation with chiral ketones is believed to involve a concerted transition state where the oxygen atom is transferred from the dioxirane to the alkene libretexts.orgmasterorganicchemistry.com. For non-conjugated cis-olefins, two primary mechanisms of stereodifferentiation are proposed: one governed by the relative hydrophobicity of the olefin substituents and another by the presence of allylic oxygen functionality nih.gov.
In the case of cis-2-nonene, the relative hydrophobicity of the olefin substituents is considered a dominant factor in stereodifferentiation nih.gov. The observed variations in enantioselectivity with different N-substituted ketone catalysts underscore the intricate interplay between catalyst structure and substrate orientation in the transition state, guiding the approach of the olefin to the spiro oxazolidinone of the ketone catalyst nih.gov. Oxygen atoms within the substrate or catalyst can play a crucial role in stereodifferentiation, influencing the proximity of substituents to the oxazolidinone of the chiral ketone during the transition state nih.gov.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a carbon-carbon double bond. These reactions are essential for synthesizing various organic compounds. While specific detailed research findings for this compound in all hydrofunctionalization reactions are not extensively documented, as an alkene, this compound is susceptible to these transformations.
General hydrofunctionalization reactions for alkenes include:
Hydroboration: The addition of a B-H bond across an alkene, typically followed by oxidation to yield an alcohol. Borane-catalyzed hydrofunctionalization of enones has been reported, proceeding via 1,4-hydroboration organic-chemistry.org.
Hydroamination: The addition of an N-H bond across an alkene, forming amines. This can be achieved with anti-Markovnikov selectivity using photoredox catalysts .
Hydroacylation: The addition of an aldehyde C-H bond across an alkene to form a ketone. Cobalt(I) catalysts have been shown to promote highly selective hydroacylation of 1,3-dienes nih.gov.
Hydroetherification: The addition of an O-H bond from an alcohol across an alkene to form an ether. Intramolecular anti-Markovnikov hydroetherification of alkenols has been observed with specific photoredox catalyst systems .
These reactions often employ transition metal catalysts (e.g., cobalt, manganese, iron, iridium, nickel) and can proceed via various mechanisms, including hydrogen-atom transfer pathways nih.govacs.orgresearchgate.net. The regioselectivity (Markovnikov or anti-Markovnikov) is a key aspect, often controlled by the choice of catalyst and reaction conditions researchgate.net.
Polymerization and Oligomerization Pathways of the Nonene Moiety
The nonene moiety, including this compound, can undergo polymerization and oligomerization reactions, leading to higher molecular weight hydrocarbons. Oligomerization is a process where a few monomer units combine to form a short polymer, often dimers, trimers, or tetramers. These processes are significant in the petrochemical industry for producing fuels, lubricants, and various chemicals uct.ac.zaacs.orgresearchgate.net.
Nonene, or blends containing nonene, can serve as a feedstock for the oligomerization or polymerization of alpha-olefins to produce poly alpha-olefins (PAOs) google.com. PAOs are widely used as synthetic lubricants google.comontosight.ai. The oligomerization of propylene (B89431) is a common industrial method for preparing nonene, although this process can also yield byproducts such as hexene and C12 olefins google.com. Catalysts, such as solid phosphoric acid or various metal-based catalysts (e.g., chromium, nickel, cobalt complexes), are employed to facilitate these reactions uct.ac.zaacs.orgresearchgate.netgoogle.com. For instance, certain cobalt complexes have shown high activity in propene oligomerization uct.ac.za. The oligomerization products can be further processed, including hydrogenation, to achieve desired properties google.com.
Nitration Reactions of Alkenes Leading to Related Nitroalkenes
Nitration of alkenes is a synthetic route to produce nitroalkenes, which are valuable intermediates in organic synthesis due to their activated alkene functionality rsc.orgorganic-chemistry.orgacs.orgwikipedia.orgthieme-connect.com. The presence of the strongly electron-withdrawing nitro group renders the alkene highly electrophilic, making nitroalkenes potent electrophiles that readily undergo addition reactions with various nucleophiles thieme-connect.com.
A method for the regioselective synthesis of α,β-unsaturated nitroalkenes from alkenes involves treating the alkene with sodium nitrite, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), and acetic acid in chloroform (B151607) under sonication rsc.org. This method has been reported to yield corresponding α,β-unsaturated nitroalkenes in good to excellent yields rsc.org.
For an internal alkene like this compound, nitration can lead to related nitroalkenes, such as this compound, 3-nitro-, which features a nitro group on the third carbon atom and a double bond between the second and third carbons ontosight.ainih.govuni.lu. While direct nitration of terminal alkenes often proceeds with excellent regio- and stereoselectivities, the nitration of unsymmetrical internal alkenes like this compound can present a challenge, potentially affording a mixture of regioisomers thieme-connect.com. Other approaches to synthesize nitroalkenes include nitroaldol reactions (Henry reaction) and cross-metathesis reactions between simple aliphatic nitro compounds and substituted alkenes organic-chemistry.orgacs.orgwikipedia.org.
Chemical Reactivity and Mechanistic Investigations of 2 Nonene
Electrophilic Addition Reactions to the Double Bond
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich π-bond of the C=C double bond is attacked by an electron-deficient species (electrophile), leading to the formation of two new sigma bonds and the saturation of the double bond savemyexams.comwikipedia.orglibretexts.org. The mechanism typically involves the initial attack of the electrophile on the alkene, forming a carbocation intermediate, followed by the attack of a nucleophile wikipedia.orgwou.edulasalle.edu.
Halogenation involves the addition of halogens (e.g., Cl₂, Br₂, I₂) across the double bond of an alkene, yielding vicinal dihalides savemyexams.commasterorganicchemistry.com. This reaction is stereoselective, predominantly resulting in anti-addition products masterorganicchemistry.com. The mechanism proceeds through a cyclic halonium ion intermediate. Initially, the alkene's π-electrons attack one of the halogen atoms, simultaneously displacing a halide ion and forming a three-membered cyclic halonium ion (bromonium, chloronium, or iodonium (B1229267) ion). In the subsequent step, the halide ion nucleophile attacks one of the carbons of the halonium ion from the backside, leading to the opening of the cyclic intermediate and the formation of the vicinal dihalide with anti-stereochemistry masterorganicchemistry.com. This backside attack ensures that the two halogen atoms add to opposite faces of the original double bond masterorganicchemistry.com.
Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes, forming alkyl halides. Hydration, typically catalyzed by an acid, involves the addition of water (H₂O) across the double bond to form alcohols savemyexams.comwikipedia.org. For unsymmetrical alkenes like 2-nonene, these reactions exhibit regioselectivity, meaning one constitutional isomer is formed in greater amounts than others libretexts.org. This regioselectivity is generally governed by Markovnikov's Rule wou.edulibretexts.orgwikipedia.orgpathwayz.orgbyjus.com.
Markovnikov's Rule states that in the addition of a protic acid (HX) or water to an asymmetric alkene, the hydrogen atom (or the electropositive part) attaches to the carbon atom of the double bond that already has a greater number of hydrogen substituents, while the halide group (or the electronegative part, such as the hydroxyl group from water) attaches to the carbon with fewer hydrogen atoms (or more alkyl substituents) libretexts.orgwikipedia.orgbyjus.com. The chemical basis for this rule lies in the formation of the most stable carbocation intermediate during the reaction process wikipedia.orgbyjus.com. Tertiary carbocations are more stable than secondary, which are more stable than primary, due to inductive effects and hyperconjugation wikipedia.orgpathwayz.org. The major product is derived from the more stable carbocation intermediate wikipedia.orgbyjus.com.
For this compound (CH₃-CH=CH-C₆H₁₃), the double bond is between C2 and C3. C2 has one hydrogen, and C3 has one hydrogen. However, C2 is bonded to a methyl group (CH₃) and C3 is bonded to a hexyl group (C₆H₁₃). In the context of Markovnikov's rule, the stability of the carbocation formed dictates regioselectivity. For this compound, addition of H⁺ would lead to a secondary carbocation at C2 or C3. The relative stability would depend on the specific substituents and their hyperconjugative effects, but typically, the more substituted carbon (the one with more alkyl groups) will bear the positive charge in the major intermediate.
Halogenation Mechanisms
Diels-Alder Reactions and Cycloaddition Chemistry of Nonene Derivatives
The Diels-Alder reaction is a fundamental [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as a dienophile, to form a substituted cyclohexene (B86901) derivative wikipedia.org. It is a pericyclic reaction with a concerted mechanism, providing a reliable way to form six-membered rings with good control over regio- and stereochemical outcomes wikipedia.org.
While this compound itself, being a simple alkene, would typically act as a dienophile, many studies focus on nonene derivatives or the formation of bicyclic systems containing the nonene framework. For instance, trans-bicyclo[6.1.0]nonene has been identified as a dienophile in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazines researchgate.netrsc.orgrsc.org. In iEDDA reactions, the electron demand is reversed, with an electron-poor diene reacting with an electron-rich dienophile rsc.org.
The Diels-Alder reaction has been effectively employed in the asymmetric synthesis of complex bicyclo[3.2.2]nonene derivatives beilstein-journals.orgdoaj.org and tricyclo[3.2.2.0]nonenes rsc.orgrsc.org. These syntheses often involve specific dienes and dienophiles, where the nonene skeleton is constructed as part of a larger, often strained, polycyclic system. For example, the stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein can produce bicyclo[3.2.2]nonene derivatives beilstein-journals.orgdoaj.org. Other cycloaddition reactions, such as gold-catalyzed cyclopropanation/[5+3] cycloaddition, have also been used to synthesize bicyclo[3.3.1]nonane derivatives, highlighting the versatility of cycloaddition chemistry in constructing complex nonane-containing scaffolds utas.edu.auresearchgate.netmdpi.com.
Stereoselective Diels-Alder Reactivity for Bicyclic Nonene Scaffolds
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgtotal-synthesis.com This reaction is highly stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. For instance, cis-substituents on the dienophile result in cis-substituted products, and trans-substituents yield trans-substituted products. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com
When an acyclic alkene like this compound acts as a dienophile, the formation of bicyclic scaffolds typically occurs when it reacts with a cyclic diene (e.g., cyclopentadiene). The Diels-Alder reaction generally favors the endo transition state, leading to endo products, particularly in reactions involving cyclic dienes where substituents are oriented towards the diene π system. libretexts.orgwikipedia.orgescholarship.org This endo preference is often attributed to secondary orbital interactions or steric factors in the transition state. libretexts.org While the general principles of stereoselective Diels-Alder reactions are well-established, specific detailed research findings on this compound as a dienophile in the formation of bicyclic nonene scaffolds are not extensively documented in the current literature. However, based on the known reactivity of internal alkenes, this compound would be expected to follow these general stereochemical principles if engaged in such cycloadditions.
Hetero-Diels-Alder Reactions in Nonene Chemistry
Hetero-Diels-Alder reactions are variants of the classical Diels-Alder reaction where one or more carbon atoms in either the diene or the dienophile are replaced by heteroatoms such as oxygen, nitrogen, or sulfur. wikipedia.orgtotal-synthesis.com These reactions are crucial for synthesizing various heterocyclic compounds. Common heteroatom-containing reactants include carbonyls and imines, which can act as dienophiles or components of a diene system. wikipedia.orgtotal-synthesis.comresearchgate.net Despite the broad utility of hetero-Diels-Alder reactions, specific examples or detailed mechanistic investigations involving this compound as a direct participant in these cycloadditions are not widely reported in the current scientific literature.
Influence of Lewis Acids on Reaction Stereochemistry
Lewis acids are frequently employed as catalysts in Diels-Alder reactions due to their ability to accelerate reaction rates and enhance regio- and stereoselectivity. researchgate.netnih.govmdpi.comnih.govmdpi.comru.nl Lewis acids achieve this by coordinating to the dienophile, thereby lowering the energy of its lowest unoccupied molecular orbital (LUMO) and increasing its electrophilicity. mdpi.commdpi.com This activation leads to a smaller energy gap between the diene's highest occupied molecular orbital (HOMO) and the dienophile's LUMO, favoring the reaction. mdpi.com
Oxidation Chemistry of this compound
The presence of the carbon-carbon double bond in this compound makes it susceptible to various oxidative transformations.
Ozonolysis Fragmentation Patterns
Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds using ozone (O₃), typically followed by a reductive or oxidative workup. nih.govorientjchem.org The reaction proceeds through the initial formation of a primary ozonide (1,2,3-trioxolane), which is highly unstable and rapidly decomposes into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. ncats.iorsc.orglibretexts.org Subsequent workup then converts these intermediates into stable products.
For this compound (CH₃CH=CH(CH₂)₅CH₃), the ozonolysis reaction cleaves the double bond between C2 and C3. The fragmentation pattern of this compound upon ozonolysis yields two distinct carbonyl compounds:
Acetaldehyde (CH₃CHO) : Derived from the two-carbon fragment containing the methyl group and the C2 carbon of the double bond.
Heptanal (CH₃(CH₂)₅CHO) : Derived from the seven-carbon fragment containing the C3 carbon of the double bond and the remaining alkyl chain.
The reaction can be summarized as: CH₃CH=CH(CH₂)₅CH₃ + O₃ → [Primary Ozonide] → CH₃CHO + CH₃(CH₂)₅CHO
The products of this compound ozonolysis are presented in the table below:
| Product Name | Chemical Formula | Type of Compound |
| Acetaldehyde | C₂H₄O | Aldehyde |
| Heptanal | C₇H₁₄O | Aldehyde |
Peroxidation Reactions
Peroxidation reactions involve the addition of an oxygen atom or a peroxy group across the double bond.
Epoxidation: Epoxidation of alkenes typically involves the reaction with peroxyacids (e.g., meta-chloroperoxybenzoic acid, MCPBA) or other oxidizing agents like hydrogen peroxide (H₂O₂) in the presence of catalysts. orientjchem.orglibretexts.orgacs.org These reactions lead to the formation of epoxides (oxiranes), which are three-membered cyclic ethers containing an oxygen atom. libretexts.org
Research has shown that cis-2-nonene (B43856) can be enantioselectively epoxidized using chiral ketones (dioxiranes) as catalysts. For instance, epoxidation of cis-2-nonene with ketones bearing different N-substituents yielded enantiomeric excesses (ee) ranging from 44% to 64%. nih.gov This demonstrates that the double bond in this compound is amenable to epoxidation, and the stereochemical outcome can be influenced by the choice of chiral catalyst.
Hydroperoxidation: Hydroperoxidation of alkenes involves the addition of a hydroperoxy group (-OOH) across the double bond, often via radical mechanisms, leading to the formation of hydroperoxides. While lipid peroxidation, which involves the formation of hydroperoxides from polyunsaturated fatty acids, is a well-studied process leading to various aldehydes and other oxygenated products (e.g., 4-hydroxy-2-nonenal), direct detailed research findings on the specific hydroperoxidation of this compound are not explicitly available in the provided search results. researchgate.netrsc.orggerli.comacs.org However, as an alkene, this compound is structurally capable of undergoing hydroperoxidation under appropriate conditions, typically involving radical initiators and molecular oxygen.
Advanced Spectroscopic and Analytical Methodologies for 2 Nonene Research
Mass Spectrometry (MS) of 2-Nonene
Mass spectrometry provides invaluable insights into the molecular weight and fragmentation patterns of this compound, aiding in its definitive identification.
The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion [M]•+ at m/z 126, corresponding to its molecular formula C₉H₁₈. escholarship.orgchemicalbook.com In silico predictions of this compound's EI mass spectrum using quantum chemistry methods, such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), have shown high similarity to experimental spectra, with a reported dot-product match of 789. escholarship.orgresearchgate.net The molecular ion at m/z 126 and the base peak at m/z 55 are particularly well-reproduced by these predictive models. escholarship.org However, some discrepancies have been noted, with QCEIMS sometimes overestimating the ion abundances of [M-1]+, [M-2]•+, [M-3]+, and [M-4]•+ ions, which result from the loss of atomic or molecular hydrogens. escholarship.org
Table 1: Representative EI Mass Spectral Data for trans-2-Nonene
| m/z | Relative Intensity (%) chemicalbook.com |
| 27 | 19.6 |
| 29 | 28.3 |
| 39 | 17.9 |
| 41 | 51.3 |
| 43 | 59.5 |
| 55 | 100.0 (Base Peak) |
| 56 | 65.0 |
| 69 | 35.1 |
| 70 | 43.8 |
| 83 | 14.1 |
| 84 | 17.9 |
| 97 | 14.4 |
| 126 | 29.1 (Molecular Ion) |
The fragmentation of this compound under electron ionization conditions typically involves the cleavage of carbon-carbon bonds, leading to a series of characteristic fragment ions. The base peak at m/z 55 is a prominent feature in the EI mass spectrum of this compound, indicating a highly stable fragment. escholarship.orgchemicalbook.com Other significant fragment ions observed include those at m/z 41, m/z 43, m/z 56, m/z 69, m/z 70, m/z 83, m/z 84, and m/z 97. chemicalbook.com These ions arise from various fragmentation pathways, including allylic cleavage, which is common for alkenes, and further losses of neutral molecules or radicals. The relative abundance of these ions provides diagnostic information about the molecular structure. scribd.com
Electron Ionization Mass Spectra Prediction and Comparison to Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise structure and stereochemistry of this compound, differentiating between its cis and trans isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are fundamental for the structural elucidation of this compound. In ¹H NMR spectra, the vinylic protons (those directly attached to the double bond) of trans-2-nonene typically resonate in the δ 5.37-5.44 ppm range. chemicalbook.comlibretexts.org Aliphatic protons, including those from the methyl groups and methylene (B1212753) groups along the nonene chain, appear at higher fields, such as δ 0.89 ppm for the terminal methyl group and signals between δ 1.09-1.95 ppm for the various methylene and methyl protons. chemicalbook.com The chemical shifts are influenced by the electronic environment of the nuclei, with protons on sp²-hybridized carbons absorbing at lower fields compared to those on sp³-hybridized carbons. libretexts.org
For ¹³C NMR, the vinylic carbons of alkenes typically resonate in the range of 115-140 ppm. libretexts.org Alkane carbons, on the other hand, usually appear between 10-50 ppm. oregonstate.edu The distinct chemical shifts of each carbon atom in the this compound molecule allow for the assignment of specific carbons and the confirmation of the double bond's position. libretexts.orgoregonstate.edu NMR spectroscopy, particularly when coupled with computational methods, is a powerful tool for establishing the relative configuration of molecules. researchgate.net
While this compound is a linear alkene, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for elucidating the complex structures and stereochemistry of more intricate nonene derivatives, particularly bicyclic nonenes. These techniques provide through-bond (COSY, HMBC) and through-space (NOESY) correlations between nuclei, enabling the complete assignment of proton and carbon signals and the determination of relative stereochemistry.
For instance, in the structural elucidation of novel bicyclic nonenes like tsaokoic acid, 1D and 2D NMR experiments, including COSY, NOESY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC, have been extensively utilized. nih.govresearchgate.net COSY experiments reveal correlations between coupled protons, establishing connectivity along the carbon backbone. nih.gov HMBC experiments provide correlations between protons and carbons separated by two or three bonds, which are vital for identifying quaternary carbons and establishing long-range connectivity. nih.govrsc.org NOESY experiments show correlations between protons that are spatially close, regardless of bond connectivity, which is critical for determining the relative stereochemistry and conformation of rigid structures like bicyclic systems. nih.govpharm.or.jp These advanced NMR methods are essential for confirming the intricate ring systems and stereochemical relationships present in bicyclic nonene compounds. nih.govpharm.or.jpnih.govresearchgate.net
1H and 13C NMR Spectral Analysis for Structure and Stereochemistry
Chromatographic Separations and Detection Techniques
Chromatographic methods are fundamental for the separation, purification, and detection of this compound from complex mixtures, often coupled with spectroscopic detectors for identification. Gas Chromatography (GC) is a widely employed technique for this compound analysis due to its volatility. nist.govnih.govavantorsciences.comshimadzu.comnist.govnist.govnist.govnih.gov GC is frequently coupled with Mass Spectrometry (GC-MS) for definitive identification and quantification of this compound and its isomers. ontosight.aikaust.edu.sa The use of both polar and non-polar GC columns, such as DB-5 or DB-WAX, allows for the effective resolution of isomers. Retention indices (RI) from databases like NIST are commonly used to validate the identification of this compound.
Beyond traditional GC-MS, advanced detection techniques enhance the analytical capabilities. Vacuum Ultraviolet (VUV) detection, when coupled with GC, offers a powerful method for identifying and quantifying hydrocarbons like trans-2-nonene. shimadzu.com VUV detectors collect absorption spectra of compounds in the vacuum ultraviolet region (120 nm to 240 nm), where most gas-phase molecules, including hydrocarbons, exhibit strong absorption. shimadzu.com This universal, mass-sensitive detection technique provides both quantitative and qualitative data and can deconvolute complex chromatograms without the need for a fixed peak table, simplifying the analysis of mixtures containing this compound. shimadzu.com Liquid Chromatography (LC) coupled with MS is also utilized for the detection and analysis of various nonene derivatives, particularly those with higher polarity or molecular weight. ontosight.ai The purity of this compound in commercial samples is often assessed using GC, with typical purities exceeding 94.0%. avantorsciences.com
Gas Chromatography (GC) for Isomer Separation
Gas Chromatography (GC) is a widely employed technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The separation in GC is achieved based on the differential partitioning of analytes between a mobile gas phase and a stationary liquid or solid phase within a column libretexts.org. For this compound, GC is particularly effective in resolving its geometric isomers, cis-2-Nonene (B43856) and trans-2-Nonene, which have distinct boiling points and interactions with the stationary phase libretexts.org. The purity of this compound (cis- and trans- mixture) is often assessed using GC .
Table 1: General GC Parameters for Hydrocarbon Separation
| Parameter | Typical Range/Setting | Purpose |
| Column Type | Capillary (e.g., non-polar) | High resolution for complex mixtures, efficient separation of isomers libretexts.org |
| Stationary Phase | Polydimethylsiloxane (e.g., DB-1, HP-5MS) | Common for hydrocarbons, good for separating based on boiling point libretexts.orgnist.gov |
| Carrier Gas | Helium, Nitrogen | Mobile phase, typically constant flow rate libretexts.orgnih.gov |
| Oven Temperature | Programmed (e.g., 40-300 °C) | Optimizes separation by controlling analyte volatility and interaction with stationary phase libretexts.orgchromatographyonline.com |
| Injection Port Temp. | 250-280 °C | Ensures rapid volatilization of the sample shimadzu.com |
| Detector | FID, MS | Flame Ionization Detector for general hydrocarbons, Mass Spectrometry for identification |
While this compound itself, as a simple alkene, does not possess a chiral center at its double bond, chiral GC columns are invaluable in the broader context of this compound research, particularly for the separation of enantiomers of related compounds or potential chiral impurities and metabolites. Chiral stationary phases, such as those incorporating cyclodextrins (e.g., Cyclosil-B, β-DEX columns), are designed to differentiate between enantiomers based on selective intermolecular interactions gcms.czrestek.com. For instance, chiral GC columns have been successfully applied to separate enantiomers of 2-Nonen-1-ol (B1606449) nih.govnist.gov and 2-pentanol (B3026449) nih.gov. This capability is crucial when studying the biological activity or environmental fate of nonene derivatives, as enantiomers can exhibit different properties and effects.
Retention indices (RIs), particularly Kovats Retention Indices, are a fundamental tool in GC for compound identification and characterization researchgate.net. These indices normalize retention times to a scale based on the elution of a series of n-alkanes, making them less dependent on specific instrumental conditions than raw retention times researchgate.net. For (E)-2-Nonene, Kovats Retention Index values on standard non-polar columns have been reported around 904 nih.gov. Similarly, for (E)-2-Nonen-1-ol, non-polar column retention indices are around 1051 nih.gov.
Table 2: Reported Kovats Retention Indices for this compound and Related Compounds
| Compound | Column Type | Retention Index (I) | Reference |
| (E)-2-Nonene | Standard non-polar | 904 (various values close to this) | nih.gov |
| (E)-2-Nonen-1-ol | Standard non-polar | 1051 | nih.gov |
| n-Nonane | Various non-polar | ~900 | pherobase.com |
Deviations in retention indices can occur due to various factors, including variations in temperature programming rates, column aging, and differences in stationary phase characteristics mdpi.comdshs-koeln.denih.gov. For instance, a higher heating rate in temperature-programmed GC can reduce separation efficiency, which may impact retention indices mdpi.com. Researchers often cross-validate with retention index libraries and report deviations in RI values (e.g., ±5 units) to account for such variations . The use of n-alkanes (e.g., C8-C17) as reference compounds is standard practice for calculating Kovats Retention Indices researchgate.net.
Chiral GC Column Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique particularly suited for the analysis of non-volatile or thermally labile compounds, and it is highly relevant for the study of this compound metabolites. Unlike the parent this compound, which is a relatively non-polar alkene, its metabolites are often more polar due to enzymatic transformations such as oxidation, hydroxylation, or conjugation. These more polar characteristics make LC-MS an ideal choice for their separation and identification.
While specific detailed research findings on this compound metabolites analyzed by LC-MS are not extensively detailed in the provided search results, the technique's applicability to nonene derivatives is evident. For example, LC-MS methods have been developed for the analysis of this compound, 1,1-diethoxy-, a more polar derivative, by reverse phase HPLC coupled with MS sielc.com. Similarly, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) has been used to characterize numerous nonylphenol isomers, which are derivatives formed from nonene shimadzu.comresearchgate.net. The principles of LC-MS involve separating the analytes in the liquid phase based on their interactions with the stationary phase and mobile phase, followed by mass spectrometric detection, which provides molecular weight and structural information through fragmentation patterns. For MS-compatible applications, mobile phases often include volatile acids like formic acid instead of phosphoric acid sielc.com.
Method Development and Validation in Analytical Chemistry
The development and validation of analytical methods for this compound are crucial to ensure the accuracy, reliability, and consistency of research findings. This systematic process involves defining the analytical target profile, optimizing instrumental conditions, and rigorously assessing method suitability according to established guidelines labmanager.comlcms.cz.
Optimization of Instrumental Conditions
Optimization of instrumental conditions is an iterative process aimed at maximizing method performance, including sensitivity, selectivity, and reproducibility labmanager.com. For GC analysis of this compound, key parameters to optimize include:
Column Selection: Choosing the appropriate stationary phase and column dimensions (length, inner diameter, film thickness) is critical for achieving desired separation, especially for isomers libretexts.orgchromatographyonline.com.
Temperature Program: For temperature-programmed GC, optimizing the initial temperature, ramp rate, and final temperature ensures optimal separation of components with varying volatilities chromatographyonline.comqucosa.de.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) impacts retention times and separation efficiency chromatographyonline.com.
Injection Parameters: Optimization of injection mode (e.g., split/splitless) and injection volume is necessary for sample introduction and sensitivity nih.govshimadzu.com.
For LC-MS analysis of this compound metabolites, optimization involves:
Mobile Phase Composition: Selecting the appropriate solvent system (e.g., acetonitrile/water) and modifiers (e.g., formic acid for MS compatibility) to achieve optimal chromatographic separation sielc.com.
Column Chemistry: Choosing a column with suitable stationary phase chemistry (e.g., reverse phase) for the polar nature of metabolites sielc.com.
Mass Spectrometer Parameters: Tuning the MS for optimal ionization, fragmentation, and detection of target metabolites, including parameters like ion source temperature and interface temperature shimadzu.com.
Assessment of Method Suitability
Method suitability, also known as system suitability testing, is a critical component of analytical method validation, ensuring that the chromatographic system is performing adequately at the time of analysis orientjchem.orgdaanelabs.comchromatographyonline.com. It involves a series of tests performed before or during an analytical run to confirm that the system meets predefined criteria for precision, resolution, and reproducibility.
Key parameters assessed during method suitability and full method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components lcms.czchromatographyonline.com.
Accuracy: The closeness of agreement between the test result and the accepted reference value lcms.czorientjchem.orgchromatographyonline.com.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst) lcms.czorientjchem.orgchromatographyonline.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range lcms.czorientjchem.org.
Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) or quantified (LOQ) orientjchem.orgchromatographyonline.com.
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability under normal usage lcms.czorientjchem.orgchromatographyonline.com. For instance, minor changes in temperature or flow rate in GC can be assessed for their impact on retention indices mdpi.comdshs-koeln.de.
For a method to be deemed suitable, resolution between critical components, such as cis- and trans-2-Nonene isomers, should meet a minimum threshold (e.g., not less than 1.5) orientjchem.org. These validation parameters provide documented evidence that the analytical method is fit for its intended purpose chromatographyonline.com.
Theoretical and Computational Chemistry of 2 Nonene
Quantum Chemical Calculations
Quantum chemical calculations apply quantum mechanics to chemical systems, enabling the determination of electronic contributions to physical and chemical properties of molecules wikipedia.org. For 2-Nonene, these calculations provide a fundamental understanding of its electronic landscape and energetic characteristics.
The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital, and LUMO - Lowest Unoccupied Molecular Orbital), is crucial for understanding its chemical stability, optical polarizability, and reactivity wikipedia.orgscielo.org.mx. The energy difference between the HOMO and LUMO, known as the energy gap or band gap, is a key indicator: a narrower energy gap suggests that it is easier to move an electron from the HOMO to an excited state (LUMO), implying a "softer" molecule in terms of chemical reactivity scielo.org.mx. While specific HOMO-LUMO gap values for this compound were not directly available in the provided literature, the principles of quantum chemical calculations are universally applied to determine such properties for organic molecules like alkenes.
Density Functional Theory (DFT) is a widely utilized quantum chemical method that provides comprehensive information on both structural and electronic properties of molecules researchgate.netdiva-portal.org. DFT calculations are effective for determining optimized geometries, energies, and various molecular descriptors that define a compound's reactivity, shape, and binding characteristics diva-portal.org. This method can also be employed to predict properties such as vibrational frequencies and dipole moments researchgate.netgaussian.comescholarship.org.
For this compound, computationally derived properties are available, including its predicted XLogP3 value of 4.8 for both (E)-2-Nonene and (Z)-2-Nonene isomers nih.govthegoodscentscompany.comuni.lunih.gov. Additionally, calculated physicochemical properties, such as standard Gibbs free energy of formation, enthalpy of formation, enthalpy of vaporization, and ionization energy, have been reported for (E)-2-Nonene chemeo.comchemeo.com.
Table 1: Selected Computed Properties of (E)-2-Nonene
| Property Name | Value | Unit | Source |
| XLogP3 (predicted) | 4.8 | - | PubChem nih.govuni.lu |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 105.12 | kJ/mol | Joback Calculated Property chemeo.comchemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -111.87 | kJ/mol | Joback Calculated Property chemeo.comchemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 35.59 | kJ/mol | Joback Calculated Property chemeo.comchemeo.com |
| Ionization Energy (IE) | 8.90 ± 0.01 | eV | NIST chemeo.com |
Conformational analysis is a critical aspect of understanding molecular behavior, as different spatial arrangements (conformers) of a molecule can possess distinct energies and stabilities, influencing its physical and chemical properties researchgate.netresearchgate.netacs.orglibretexts.org. For flexible molecules like this compound, numerous conformations are possible due to rotation around single bonds.
Molecular mechanics force fields, such as MMFF94, have been utilized to generate starting conformers for this compound in computational studies nih.gov. Investigations involving 99 simulations with different starting conformers of this compound revealed a maximum energy difference of 2.83 kcal/mol between the lowest-energy and highest-energy conformers, indicating its inherent flexibility nih.gov. While specific detailed energy landscapes for this compound conformers are not extensively detailed in the provided search results, the application of DFT for conformational analysis is well-established for related systems, such as bicyclo[3.3.1]nonane diones, where it has been used to identify and predict the stability of various conformers like chair-chair and chair-boat forms researchgate.netacs.org.
Density Functional Theory (DFT) for Molecular Properties
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend quantum chemical calculations by allowing the study of molecular systems over time, providing insights into dynamic processes and macroscopic properties.
Computational methods, including DFT and molecular dynamics simulations, are powerful tools for investigating reaction mechanisms, determining activation energies, and analyzing changes in electronic structure during chemical transformations researchgate.netsciepub.comsmu.eduacs.org. Molecular dynamics simulations specifically allow for the exploration of various reaction trajectories, which helps in mapping possible fragmentation pathways across the potential energy surface nih.govescholarship.org.
For this compound, molecular dynamics simulations have been employed to predict in silico electron ionization mass spectra nih.gov. These simulations successfully reproduced the main fragment ion at m/z 55 and the molecular ion at m/z 126, although some ion abundances, particularly those resulting from the loss of atomic or molecular hydrogens, were overestimated nih.gov. This application demonstrates the utility of computational methods in elucidating fragmentation reactions, which are a type of reaction mechanism. Furthermore, in the broader context of alkene chemistry, processes like Norrish type II reactions, which involve intramolecular H-atom transfer and conformational changes, can lead to products such as 1-nonene (B85954), illustrating how computational methods can contribute to understanding complex reaction pathways, even if these processes occur on timescales longer than typical simulations can directly capture escholarship.org.
Computational methods are extensively used for the in silico prediction of a wide array of physicochemical properties, which are crucial for various applications, from environmental fate assessment to material design.
For this compound, several key physicochemical properties have been computationally predicted. The octanol/water partition coefficient (logP), a measure of lipophilicity, is reported as 3.533 for (E)-2-Nonene chemeo.comchemeo.com. The logarithm of water solubility (log10WS) is calculated as -3.44 mol/L chemeo.comchemeo.com. Other predicted properties include the vapor pressure (Pvap) and critical pressure (Pc) chemeo.comchemeo.com. These computational predictions provide valuable data when experimental values are scarce or difficult to obtain.
Table 2: Selected Predicted Physicochemical Properties of (E)-2-Nonene
| Property Name | Value | Unit | Source |
| logP (octanol/water partition coefficient) | 3.533 | - | Crippen Calculated Property chemeo.comchemeo.com |
| log10WS (Log10 of Water solubility) | -3.44 | mol/L | Crippen Calculated Property chemeo.comchemeo.com |
| Critical Pressure (Pc) | 2426.65 | kPa | Joback Calculated Property chemeo.com |
| McGowan's Characteristic Volume (McVol) | 133.370 | ml/mol | McGowan Calculated Property chemeo.comchemeo.com |
Reaction Mechanism Elucidation using Computational Methods
In Silico Prediction of Spectroscopic Data
In silico prediction of spectroscopic data involves using computational methods to simulate how molecules interact with electromagnetic radiation, thereby generating theoretical spectra. This approach is increasingly important for compound identification, especially given the vast number of known chemical compounds compared to the limited availability of curated experimental spectroscopic databases nih.govescholarship.orgresearchgate.netresearchgate.net. For instance, while PubChem lists over 102 million compounds, the NIST and MoNA mass spectral databases contain fewer than 300,000 curated electron ionization (EI) mass spectra nih.govescholarship.orgresearchgate.netresearchgate.net.
Computational models can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-vis), electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman spectra jstar-research.com. These predictions are achieved through methods such as density functional theory (DFT), molecular mechanics (MM), and molecular dynamics (MD) jstar-research.com.
Simulating Electron Ionization Mass Spectra
One significant application of in silico prediction is the simulation of electron ionization (EI) mass spectra. Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) is a method that combines molecular dynamics (MD) with statistical approaches to generate in silico 70 eV EI mass spectra from first principles nih.govescholarship.orgresearchgate.netresearchgate.net. The general workflow of QCEIMS involves several steps: initially, equilibrium molecular dynamics are performed, followed by the ionization of each neutral starting structure by assigning impact excess energy (IEE) to its kinetic energy escholarship.org. Subsequently, EI fragments are generated through parallel molecular dynamics, and charges are assigned to each fragment using ionization potential (IP) energies and peak intensity counts, ultimately leading to the assembly of summary spectra escholarship.org.
For this compound, QCEIMS simulations have demonstrated a high degree of similarity to experimental spectra. Specifically, the in silico spectrum of this compound exhibited a strong dot-product match of 789 when compared to its experimental counterpart nih.govescholarship.orgresearchgate.net. The main fragment ion at m/z 55 and the molecular ion [M]˙+ at m/z 126 were accurately reproduced in the simulated spectrum nih.govescholarship.org. However, it was observed that the ion abundances for [M-1]+, [M-2]˙+, [M-3]+, and [M-4]˙+ were overestimated in the QCEIMS predictions nih.govescholarship.orgresearchgate.net. This overestimation suggests that the bonds responsible for the loss of atomic or molecular hydrogens might be fragmented more readily under the semi-empirical methods employed in QCEIMS than under actual experimental conditions nih.govescholarship.orgresearchgate.net.
Impact of Computational Parameters on Prediction Accuracy
The accuracy of in silico spectroscopic predictions, particularly with methods like QCEIMS, is influenced by various computational parameters. Researchers have probed the parameter space to optimize prediction accuracy, considering factors such as initial temperatures, the number of molecular dynamics (MD) trajectories, and impact excess energy (IEE) nih.govescholarship.orgresearchgate.netresearchgate.net.
A higher impact excess energy, which translates to increased kinetic energy, generally leads to more extensive molecular fragmentation and a decrease in the intensity of molecular ions nih.govescholarship.org. It has been noted that QCEIMS-simulated mass spectra often contain fewer fragment ions compared to their experimental references nih.govescholarship.org. For example, in the case of 2,4-dimethyl-oxetane, the experimental spectrum showed 23 product ions, while the QCEIMS simulation yielded only four fragment ions plus the molecular ion peak nih.govescholarship.org.
Interestingly, studies have shown that conformational flexibility of a molecule is not correlated with the accuracy of the predictions nih.govescholarship.orgresearchgate.netresearchgate.net. Despite advancements, continuous improvement in methods for calculating potential energy surfaces (PES) is still necessary to enable the large-scale generation of accurate mass spectra for novel molecules nih.govescholarship.orgresearchgate.netresearchgate.net.
Table 1: QCEIMS Mass Spectral Similarities for Select Compounds
| Compound Name | InChIKey (short) | Molecular Weight (Da) | Rotatable Bond Number (RBN) | Kier Flexibility Index (PHI) | Dot Product Score | Cosine Similarity Score |
| This compound | IICQZTQZQSBHBY | 126.27 | 5 | 7.52 | 789 | 762 |
| 2,4-Dimethyl-oxetane | KPPWZEMUMPFHEX | 86.07 | 2 | 2.64 | 414 | 729 |
| Furan | YLQBMQCUIZJEEH | 68.08 | 0 | 0.55 | 988 | 806 |
| Adamantane | ORILYTVJVMAKLC | 136.13 | 0 | 1.18 | 883 | 678 |
Data adapted from nih.govescholarship.org. Dot and Cos are mass spectral similarity scores.
Advanced Applications of 2 Nonene in Chemical Synthesis and Materials Science
Role as an Intermediate in Organic Synthesis
2-Nonene serves as a crucial intermediate and building block in the synthesis of more complex organic molecules across various fields. Its double bond functionality allows it to participate in a range of addition and other chemical reactions. For instance, this compound, 1,1-diethoxy-, a derivative with a nonene backbone, finds use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various materials. ontosight.ai
Another notable application is in the synthesis of 2-nonenenitrile (C9H15N), which can be produced by reacting this compound with cyanide in the presence of a suitable catalyst. This nitrile derivative is subsequently employed as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.ai Furthermore, the (2Z)-isomer of this compound acts as a reactant in the preparation of epoxides, which are valuable intermediates for subsequent chemical transformations. chemicalbook.com More broadly, nonene isomers are utilized as alkylation agents in general organic synthesis. equilex.com Specifically, trans-2-nonene can function as a reagent in the alkylation of phenol (B47542), leading to the formation of precursors for detergents. scbt.com
Feedstock in Industrial Alkylation Processes
Nonene, often as a mixture of its various isomers, is a significant feedstock in industrial alkylation processes, particularly for the production of high-value chemicals. A primary example is its role as a pivotal precursor in the manufacturing of nonyl phenol ethoxylates (NPEs). elchemy.com The synthesis of nonene itself typically involves the oligomerization of propene, a process catalyzed by acids such as polyphosphoric acid, which yields a complex mixture of nonene isomers. elchemy.com
In the production of nonyl phenol, nonene reacts with phenol under acid-catalyzed conditions. This alkylation step is critical for forming nonyl phenol, which then undergoes further ethoxylation to yield NPEs. elchemy.com Beyond nonyl phenol, nonenes are generally employed in alkylation reactions in refineries. Alkylation is a chemical process that combines olefins, such as nonenes, with isobutane (B21531) in the presence of an acid catalyst (e.g., sulfuric acid or hydrofluoric acid) to produce alkylate. comdiflex.com Alkylate is a branched-chain paraffin (B1166041) with a high octane (B31449) rating, making it an essential component for blending high-quality gasoline. comdiflex.comgoogle.com Nonenes are also a preferred class of alkylating agents for the alkylation of naphthalene, producing alkylated naphthalenes known for their oxidative and thermal stability. google.com The versatility of nonene as a feedstock extends to its use as an essential ingredient in the broader production of surfactants and various specialty chemicals. braskem.com.br
Precursor in Specialty Chemical Production
This compound and its isomers serve as fundamental precursors for a diverse array of specialty chemicals, finding applications across multiple industries. One of the most significant uses is in the production of nonylphenol, which is a key precursor for the synthesis of detergents. wikipedia.orgscbt.com This application highlights nonene's importance in the manufacturing of surfactants, which are vital components in home care, personal care, and agrochemical products, as well as in paints and coatings. braskem.com.br
Beyond detergents, nonene is utilized in the synthesis of other important compounds, including nonyl benzene (B151609) and decyl alcohol. google.com Furthermore, specific derivatives of this compound contribute to the flavor and fragrance industry. For instance, 2-nonenenitrile is employed as both a flavoring agent and a fragrance. ontosight.ai Similarly, (E)-2-nonen-1-ol and (Z)-2-nonen-1-ol, both derived from nonene, are recognized for their roles as flavoring agents, imparting melon, fatty, and sweet notes to various products, and are found in vegetable, melon, cucumber, and tropical flavors. nih.govthegoodscentscompany.com
Potential in Polymer Chemistry as Monomers
The presence of a carbon-carbon double bond in this compound makes it a suitable candidate for polymerization reactions, indicating its potential as a monomer in polymer chemistry. Olefins, including nonenes, are known to undergo addition polymerization, a process where monomer units add to one another to form long polymer chains. libretexts.orgcuny.edu
While specific direct applications of this compound as a sole monomer for large-scale commodity polymers are less common compared to simpler olefins like ethylene (B1197577) or propylene (B89431), its derivatives and isomers show promise. For example, compounds structurally similar to this compound, 1,1-diethoxy-, are considered for use as monomers or co-monomers in the creation of specialized polymers with unique properties. ontosight.ai Moreover, 1-nonene (B85954), an isomer of this compound, is explicitly mentioned for its primary use in polymer production. cymitquimica.com
In more advanced polymer synthesis, this compound can act as an alkene initiator in the preparation of polymers derived from secondary alkyl (meth)acrylates. google.com These types of monomers are crucial for developing new polymers, such as those used in pressure-sensitive adhesives, where the length and structure of the alkyl chain influence the adhesive and cohesive characteristics of the final polymer. google.com Nonenes are broadly classified as polymer precursors and are used in resin production, further underscoring their role in the development of polymeric materials. equilex.com Research has also explored the formation of nonenes through the dehydration and copolymerization of alcohols, leading to the formation of higher polymers, demonstrating their foundational role in complex polymer systems. acs.org
Sustainable Chemistry and Green Synthesis Approaches in 2 Nonene Research
Application of Green Chemistry Principles in Synthesis
The core tenets of green chemistry are directly applicable to optimizing the synthesis of 2-nonene. These principles emphasize pollution prevention at the source, rather than treatment after formation, and aim to maximize the efficiency of chemical transformations consensus.appyale.edutradebe.commsu.edu.
Atom economy is a fundamental green chemistry principle that quantifies the efficiency of a chemical reaction by measuring the proportion of atoms from the starting materials that are incorporated into the final desired product wordpress.comlibretexts.orgskpharmteco.comjocpr.comwikipedia.org. A higher atom economy signifies less waste generation at the molecular level wordpress.comwikipedia.org.
For the synthesis of this compound (C₉H₁₈), reactions with high atom economy are preferred. For instance, direct isomerization of 1-nonene (B85954) to this compound, if achieved efficiently, would theoretically have 100% atom economy, as all atoms of the starting material are incorporated into the product. In contrast, processes like the oligomerization of propylene (B89431) (C₃H₆) to produce nonene isomers, which may then require separation and purification to isolate this compound, would exhibit lower atom economy due to the formation of various byproducts and other isomers .
Consider a hypothetical comparison of two routes to this compound:
Direct Isomerization: 1-Nonene → this compound
Atom Economy: 100% (assuming no side reactions)
Oligomerization of Propylene: 3 C₃H₆ → C₉H₁₈ (this compound) + other nonene isomers + byproducts
Atom Economy: Significantly less than 100% for this compound, as other isomers and potential side products are formed.
Table 1: Illustrative Atom Economy Comparison for this compound Synthesis
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (for this compound) |
| Isomerization | 1-Nonene | This compound | None (ideal) | 100% |
| Propylene Oligomerization | Propylene (3 equivalents) | This compound | 1-Nonene, 3-Nonene, other C9+ hydrocarbons, etc. | < 100% (depends on selectivity) |
This table highlights that while a reaction might have a high chemical yield, its atom economy can be low if significant byproducts are formed libretexts.orgwikipedia.org. Designing synthetic routes that maximize the incorporation of reactant atoms into the desired this compound molecule is paramount for green synthesis skpharmteco.comjocpr.com.
Waste minimization is a cornerstone of green chemistry, emphasizing the prevention and reduction of waste at its source rather than relying on end-of-pipe treatment solubilityofthings.combeeindia.gov.inlumenlearning.com. For this compound synthesis, several strategies can be employed:
Process Redesign: Innovating and optimizing chemical reactions to maximize the yield of this compound while minimizing byproduct formation is crucial solubilityofthings.com. This includes selecting highly selective catalysts that favor the desired this compound isomer over others, thus reducing the need for energy-intensive separation processes like distillation .
Material Selection: Choosing less hazardous and more sustainable raw materials can significantly decrease the amount of waste generated solubilityofthings.com. For instance, utilizing renewable feedstocks, such as bio-based precursors that can be converted to nonenes, aligns with this principle nrel.gov.
Efficient Process Control: Implementing precise control over reaction parameters such as temperature, pressure, and catalyst loading can enhance reaction efficiency and reduce waste generation beeindia.gov.in.
Recycling and Reuse: Developing systems to recover and repurpose unreacted starting materials, catalysts, or even less hazardous byproducts within the this compound production cycle can substantially reduce resource consumption and environmental impact solubilityofthings.combeeindia.gov.inlumenlearning.com.
Atom Economy in this compound Synthesis
Utilization of Alternative Solvents and Reaction Media
Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and safety concerns. Green chemistry advocates for the replacement of these solvents with safer, more environmentally benign alternatives consensus.appyale.edutradebe.commsu.edu.
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, low cost, and ready availability. The use of aqueous media in organic synthesis has gained considerable attention as a powerful and attractive tool for green chemistry rsc.org. While specific documented syntheses of this compound directly in aqueous media are not widely detailed, the broader field of alkene synthesis and related organic transformations has seen successful applications in water rsc.org. For example, certain reactions leading to bicyclo[3.3.1]nonane derivatives, which share structural similarities with nonene in terms of containing a carbon scaffold, have been successfully carried out in aqueous media under green reaction conditions figshare.comnih.gov. This demonstrates the potential for developing aqueous-phase methods for this compound production, potentially involving water-soluble catalysts or heterogeneous systems that operate effectively in water.
Solvent-free reactions, also known as solid-state or neat reactions, involve the direct interaction of reactants without any added solvent fiveable.meresearchgate.net. This approach aligns strongly with green chemistry principles by eliminating solvent-related waste, reducing energy consumption (as there's no solvent to heat or cool), and often simplifying purification processes fiveable.meresearchgate.net.
For this compound synthesis, exploring solvent-free conditions could involve:
Neat Reactant Systems: If this compound precursors are liquid, they could potentially react directly.
Solid-State Catalysis: Utilizing solid catalysts, such as zeolites or other heterogeneous catalysts, where reactants are adsorbed onto the catalyst surface and react without a bulk solvent researchgate.netliverpool.ac.uk.
Mechanochemical Approaches: Employing mechanical energy (e.g., ball milling) to facilitate reactions between solid reactants, which can be highly efficient and solvent-free chemistrydocs.com.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions under solvent-free conditions, leading to higher yields and shorter reaction times researchgate.net.
While specific solvent-free routes for this compound are not extensively reported in the provided search results, the general benefits and methodologies of solvent-free organic synthesis make it a highly promising area for future green this compound production.
Aqueous Media for Reactions
Development of Environmentally Benign Catalytic Systems
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric reagents due to their ability to facilitate reactions in smaller amounts, often with higher selectivity and reduced waste yale.edutradebe.com. The development of environmentally benign catalytic systems is crucial for sustainable this compound synthesis.
Olefin Metathesis Catalysts: Olefin metathesis is a powerful catalytic reaction for forming new carbon-carbon double bonds and has been recognized for its potential in sustainable methodologies uottawa.caresearchgate.net. Grubbs-type ruthenium (Ru) complexes are commonly used catalysts in olefin metathesis rsc.org. Research is ongoing to develop more productive and stable metathesis catalysts by understanding their decomposition pathways, which can lead to longer catalyst life and higher efficiency uottawa.ca. While traditional metathesis often uses chlorinated solvents, efforts are being made to use greener solvents like ethyl acetate (B1210297) rsc.org. The application of such catalysts could enable the precise synthesis of this compound from other olefin precursors with high atom economy and reduced byproducts.
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and heteropoly acids, are considered environmentally benign due to their reusability, ease of separation from reaction mixtures, and ability to operate under mild conditions liverpool.ac.uktandfonline.com. For example, zeolites are used in the isomerization of alkenes . These catalysts can play a significant role in the isomerization of 1-nonene to this compound or in the dehydration of nonanols to this compound, offering a greener alternative to traditional homogeneous acid catalysts.
Organocatalysis and Biocatalysis: While not explicitly detailed for this compound in the provided results, the broader field of green chemistry emphasizes the development of organocatalysts (small organic molecules) and biocatalysts (enzymes) mpg.de. These systems often operate under mild conditions (ambient temperature and pressure), are highly selective, and can reduce the need for harsh reagents, aligning perfectly with the principles of environmentally benign catalysis. For instance, TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), a stable nitroxyl (B88944) radical, is used as a catalyst in oxidations, offering environmentally benign alternatives to more toxic reagents organic-chemistry.org.
The continuous innovation in catalytic systems, focusing on earth-abundant, non-toxic, and readily available elements, is key to achieving truly sustainable routes for this compound synthesis mpg.de.
Biocatalysis Applications
Biocatalysis, which involves the use of enzymes or whole microbial cells as catalysts, represents a powerful tool in sustainable chemistry due to its inherent advantages. Biocatalysts often exhibit high chemo-, regio-, and stereoselectivity, operate under mild reaction conditions (e.g., aqueous media, ambient temperatures), and can significantly reduce the generation of hazardous waste, aligning well with green chemistry principles.
While direct biocatalytic applications specifically for the synthesis or transformation of this compound are not extensively documented in the current literature, research on related C9 hydrocarbons demonstrates the significant potential of this approach. For instance, the synthesis of chiral 2-nonanol, an alcohol derivative of nonane, has been successfully achieved using a Pseudomonas putida whole-cell biocatalyst. This process utilizes the cytochrome P450 monooxygenase CYP154A8 from Nocardia farcinica, integrated into the P. putida system, to catalyze the hydroxylation of linear alkanes, including nonane, with high regio- and stereoselectivity.
In one study, an optimized P. putida whole-cell system produced 5.5 mM of (S)-2-nonanol with 97% enantiomeric excess (ee) from nonane. The enantiopurity could be further enhanced by incorporating an alcohol dehydrogenase (ADH) into the system. This highlights the capacity of biocatalysts to perform selective transformations on C9 hydrocarbon chains, suggesting a promising avenue for future research into the biocatalytic synthesis or modification of this compound.
Table 1: Biocatalytic Synthesis of Chiral 2-Alkanols from n-Alkanes
| Substrate (Alkane) | Product (Chiral 2-Alkanol) | Concentration Produced (mM) | Enantiomeric Excess (ee) | Biocatalyst System |
| Nonane | (S)-2-Nonanol | 5.5 | 97% | P. putida whole-cell |
| Octane (B31449) | (S)-2-Octanol | 5.4 | 97% | P. putida whole-cell |
| Heptane | (S)-2-Heptanol | 2.6 | 91% | P. putida whole-cell |
This demonstrates the feasibility of employing whole-cell biocatalysts for the selective functionalization of hydrocarbon chains, a principle that could be extended to the selective synthesis of this compound or its derivatives from renewable feedstocks.
Recyclable Catalysts
The development and application of recyclable catalysts are fundamental to green chemistry, as they reduce waste, minimize the need for fresh catalyst synthesis, and contribute to more economically viable and environmentally friendly processes. Heterogeneous catalysts are often preferred for their ease of separation from reaction mixtures and their potential for reuse, addressing challenges associated with homogeneous catalysts such as separation and lifespan.
While research specifically on recyclable catalysts for the direct synthesis of this compound is not widely detailed, advancements in catalyst design for related nonene isomers and other C9 compounds provide valuable insights. For example, carbon-supported tungsten dioxo complex (AC/WO2) has been identified as an effective and recyclable heterogeneous catalyst for the dehydration of 5-nonanol (B1584527) to 5-nonene. This catalyst exhibits high stability and recyclability, showing no significant loss in activity upon recycling, with 90% yield of 5-nonene achieved after 20 hours at 200 °C in a recycling experiment. The negligible leaching of tungsten further underscores its recyclability and environmental benefit.
Table 2: Recyclable Catalyst Performance in 5-Nonene Synthesis
| Reaction | Catalyst | Initial Yield (%) | Recycled Yield (1st cycle) (%) | Reaction Temperature (°C) | Reaction Time (hours) |
| 5-Nonanol Dehydration to 5-Nonene | AC/WO2 | Not specified (high activity) | 90 | 200 | 20 |
This example, though focused on 5-Nonene, illustrates the successful application of a recyclable heterogeneous catalyst in the production of a nonene isomer. The principles of designing stable and recoverable catalytic systems, such as those based on activated carbon supports and earth-abundant metals like tungsten, are directly transferable to the development of green synthetic routes for this compound. Further research in this area could explore the development of similar recyclable catalytic systems tailored for the selective synthesis of this compound from appropriate precursors, contributing to a more sustainable chemical industry.
Q & A
Q. How do isotopic labeling studies (e.g., ¹³C-2-Nonene) enhance mechanistic understanding of its hydrogenation pathways?
- Methodological Answer : Synthesize ¹³C-labeled this compound via Wittig reaction with isotopically enriched reagents. Track hydrogenation intermediates using in-situ NMR or isotope-ratio mass spectrometry (IRMS). For ambiguous steps, employ kinetic modeling (e.g., Michaelis-Menten) to distinguish rate-determining processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
